2-(2-Amino-3,5-dibromophenyl)cyclohexanol
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Overview
Description
2-(2-Amino-3,5-dibromophenyl)cyclohexanol is a chemical compound known for its unique structure and properties. It is derived from 1,3,5-tribromobenzene and is used in various scientific and industrial applications. This compound is characterized by the presence of amino and dibromo groups attached to a phenyl ring, which is further connected to a cyclohexanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and a suitable solvent, such as chloroform or methanol, under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3,5-dibromophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Amino-3,5-dibromophenyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and inhibitors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting respiratory diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3,5-dibromophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in the context of respiratory diseases, it acts as a secretolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved through the stimulation of surfactant synthesis and release by type II pneumocytes, which reduces mucus adhesion and improves transport .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzyl alcohol
- 1,3,5-Tribromobenzene
- 2-Amino-3,5-dibromophenylmethanol
Uniqueness
Compared to these similar compounds, 2-(2-Amino-3,5-dibromophenyl)cyclohexanol is unique due to its cyclohexanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H15Br2NO |
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Molecular Weight |
349.06 g/mol |
IUPAC Name |
2-(2-amino-3,5-dibromophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15Br2NO/c13-7-5-9(12(15)10(14)6-7)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4,15H2 |
InChI Key |
XMVKIMCHCZXJTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=C(C(=CC(=C2)Br)Br)N)O |
Origin of Product |
United States |
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